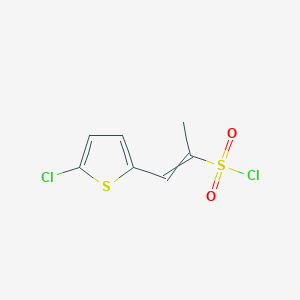![molecular formula C16H26O3 B14178090 3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) CAS No. 922148-11-6](/img/structure/B14178090.png)
3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[410]heptane) is a complex organic compound with the molecular formula C14H22O3 This compound is characterized by its unique bicyclic structure, which includes two oxirane rings and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 6-methyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two oxirane rings. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Substituted oxirane derivatives
Wissenschaftliche Forschungsanwendungen
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with various molecular targets. The oxirane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Methylenebis(oxymethylene)]bis[7-oxabicyclo[4.1.0]heptane]
- 3,3’-[Oxybis(methylene)]bis(3-ethyloxetane)
- 7-Oxabicyclo[4.1.0]heptane
Uniqueness
3,3’-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[410]heptane) is unique due to its specific structural features, including the presence of two oxirane rings and a methylene bridge
Eigenschaften
CAS-Nummer |
922148-11-6 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
1-methyl-4-[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H26O3/c1-15-5-3-11(7-13(15)18-15)9-17-10-12-4-6-16(2)14(8-12)19-16/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
BEFCQYMTAAMUGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1O2)COCC3CCC4(C(C3)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
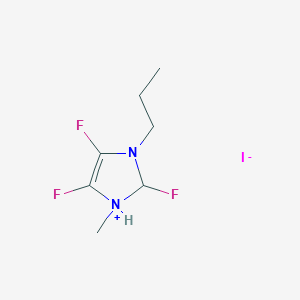
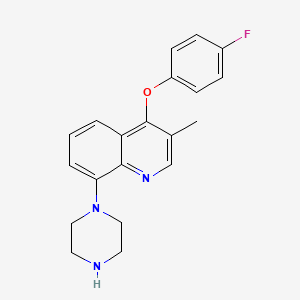
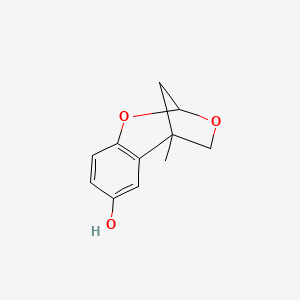
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
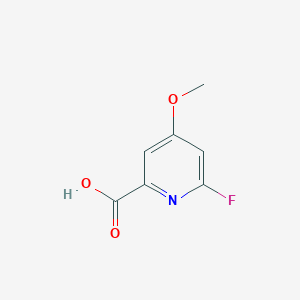
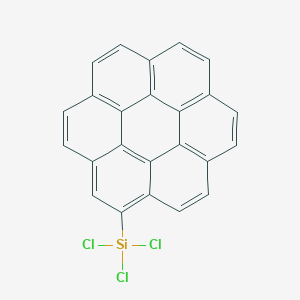
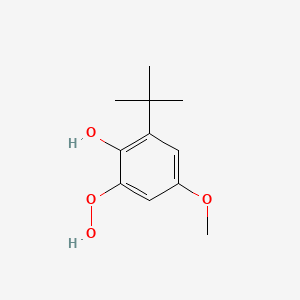



![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
